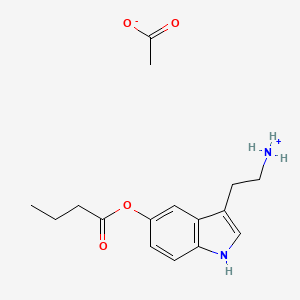
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) is a boron-containing compound with the molecular formula C11H24B10. It is a member of the carborane family, which are clusters of boron, carbon, and hydrogen atoms. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) typically involves the reaction of decaborane (B10H14) with organic substrates under controlled conditions. One common method includes the reaction of decaborane with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carborane cluster can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) under inert atmosphere.
Major Products Formed
Oxidation: Formation of boron oxides and hydroxylated derivatives.
Reduction: Formation of reduced carborane clusters.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and ceramics, due to its thermal stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) involves its interaction with molecular targets through its boron atoms. In BNCT, the compound accumulates in tumor cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue. The pathways involved include cellular uptake mechanisms and selective accumulation in tumor cells.
Comparison with Similar Compounds
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) can be compared with other carborane compounds, such as:
1,2-Dicarbadodecaborane(12): The parent compound without the isopropyl group.
1,7-Dicarbadodecaborane(12): A positional isomer with different boron-carbon connectivity.
1,2-Dicarbadodecaborane(12)-1-carboperoxoic acid 2-(1-methylethyl)-1,1-dimethyl-2-propynyl ester: A derivative with additional functional groups.
The uniqueness of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H8B10 |
|---|---|
Molecular Weight |
176.3 g/mol |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
InChI Key |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
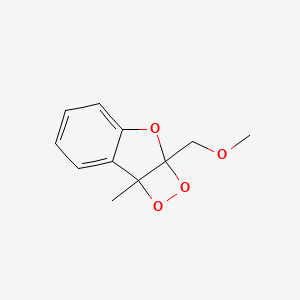
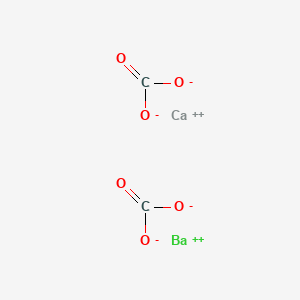

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
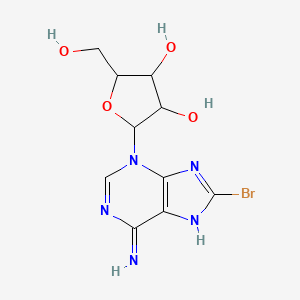

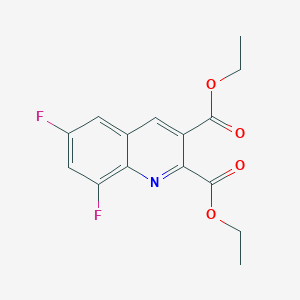
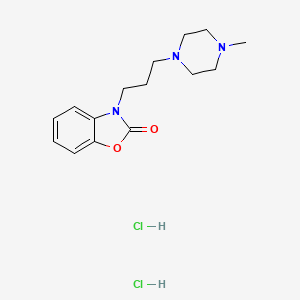
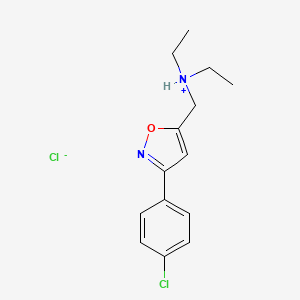
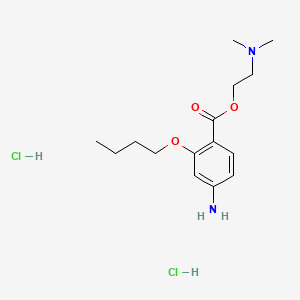

![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
